
2-Bromo-6-chloro-2,6-dimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-2,6-dimethylheptane is an organic compound with the molecular formula C₉H₁₈BrCl. It is a halogenated alkane, characterized by the presence of bromine and chlorine atoms attached to a heptane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-2,6-dimethylheptane typically involves the halogenation of 2,6-dimethylheptane. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-2,6-dimethylheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia can be used under basic conditions.
Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are typically employed.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed
Substitution: Products include alcohols, amines, or thiols depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation/Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Scientific Research Applications
2-Bromo-6-chloro-2,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-2,6-dimethylheptane involves its reactivity with various nucleophiles and bases. The presence of halogen atoms makes it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylheptane
- 2-Chloro-2,6-dimethylheptane
- 2,6-Dimethylheptane
Uniqueness
2-Bromo-6-chloro-2,6-dimethylheptane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more diverse chemical transformations and applications.
Properties
CAS No. |
54166-33-5 |
|---|---|
Molecular Formula |
C9H18BrCl |
Molecular Weight |
241.59 g/mol |
IUPAC Name |
2-bromo-6-chloro-2,6-dimethylheptane |
InChI |
InChI=1S/C9H18BrCl/c1-8(2,10)6-5-7-9(3,4)11/h5-7H2,1-4H3 |
InChI Key |
GNQLSNURCARHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(C)(C)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)


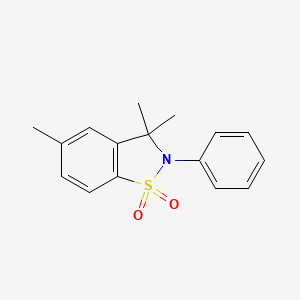

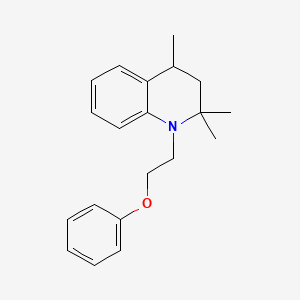
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
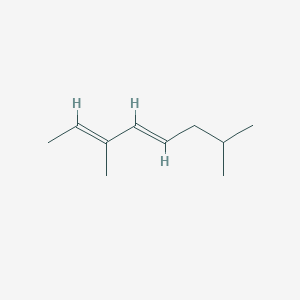
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)

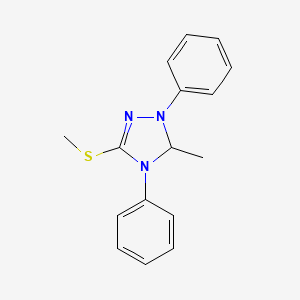
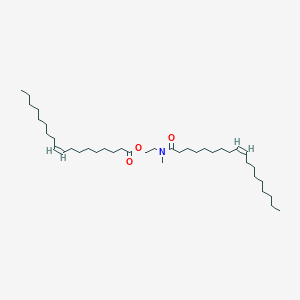
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
